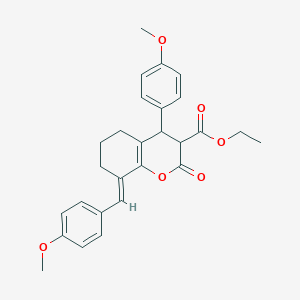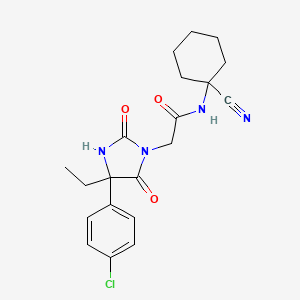![molecular formula C21H31N5O2 B13364290 8-{4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl}-8-azaspiro[4.5]decane-1,4-dione](/img/structure/B13364290.png)
8-{4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl}-8-azaspiro[4.5]decane-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 8-{4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl}-8-azaspiro[4.5]decane-1,4-dione involves several steps. The key intermediate, 1-(2-pyrimidinyl) piperazine, is synthesized through chlorination and cyclization condensation reaction with diethanolamine as the initial material . The overall synthesis can be done in one pot with a 51.8% yield . Industrial production methods often involve coupling a four-carbon aliphatic chain with one of the fragments, followed by attachment of the second unit . This process has been optimized to improve yield and reduce production costs .
Analyse Chemischer Reaktionen
8-{4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl}-8-azaspiro[4.5]decane-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, although specific conditions and reagents are not commonly detailed in the literature.
Reduction: Reduction reactions are possible, but again, specific conditions are not widely documented.
Substitution: The compound can undergo substitution reactions, particularly involving the pyrimidinyl and piperazinyl groups. Common reagents used in these reactions include chlorinating agents and cyclization catalysts.
Wissenschaftliche Forschungsanwendungen
8-{4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl}-8-azaspiro[4.5]decane-1,4-dione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 8-{4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl}-8-azaspiro[4.5]decane-1,4-dione involves its high affinity for serotonin (5-HT1A) receptors . Unlike typical benzodiazepine anxiolytics, it does not exert anticonvulsant or muscle relaxant effects and lacks the prominent sedative effect . It has moderate affinity for brain D2-dopamine receptors and may have indirect effects on other neurotransmitter systems .
Vergleich Mit ähnlichen Verbindungen
8-{4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl}-8-azaspiro[4.5]decane-1,4-dione is unique in its class due to its specific receptor affinities and lack of sedative effects. Similar compounds include:
Tandospirone: Another azaspiro compound with similar anxiolytic properties.
Gepirone: Shares a similar mechanism of action but differs in its pharmacokinetic profile.
Ipsapirone: Another compound with high affinity for serotonin receptors but with different clinical applications.
This compound’s unique profile makes it a valuable tool in both research and clinical settings, offering an alternative to traditional anxiolytics with fewer side effects.
Eigenschaften
Molekularformel |
C21H31N5O2 |
|---|---|
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-1,4-dione |
InChI |
InChI=1S/C21H31N5O2/c27-18-4-5-19(28)21(18)6-12-24(13-7-21)10-1-2-11-25-14-16-26(17-15-25)20-22-8-3-9-23-20/h3,8-9H,1-2,4-7,10-17H2 |
InChI-Schlüssel |
PEYNJZVBQFSXDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2(C1=O)CCN(CC2)CCCCN3CCN(CC3)C4=NC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorobenzyl)-2-{[2-methyl-1-(3-methylbutyl)-4-oxo-1,4-dihydropyridin-3-yl]oxy}acetamide](/img/structure/B13364212.png)
![(2E)-3-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B13364219.png)
![4-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetraazol-5-yl]-2-adamantyl}-1-piperazinecarbaldehyde](/img/structure/B13364221.png)



![1-[4-(difluoromethoxy)phenyl]-N-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13364242.png)
![5-(aminosulfonyl)-2-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B13364250.png)
![4-({[4-(Acetylamino)phenyl]sulfonyl}oxy)-3-chloro-5-ethoxybenzoic acid](/img/structure/B13364259.png)
![N-(4-benzoylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13364266.png)

![6-(3-Methylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364277.png)
![N-[2-(3-acetyl-1H-indol-1-yl)ethyl]-N'-[1-(4-methoxyphenyl)-2-methylpropyl]urea](/img/structure/B13364283.png)

